molecular formula C27H27N5O3S B15085459 N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15085459
M. Wt: 501.6 g/mol
InChI Key: BSOQTRJKPCMREN-ZZIIXHQDSA-N
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Description

N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of hydrazide, triazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the hydrazide: Starting with the appropriate acyl chloride and hydrazine hydrate to form the hydrazide.

    Condensation reaction: Reacting the hydrazide with an aldehyde or ketone to form the Schiff base.

    Formation of the triazole ring: Using a cyclization reaction involving azides and alkynes under copper-catalyzed conditions (CuAAC).

    Final assembly: Combining the triazole derivative with the Schiff base under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The Schiff base can be reduced to an amine.

    Substitution: The methoxy and methyl groups on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific application. For example, if it is used as an anticancer agent, it may:

    Target specific enzymes or receptors: Inhibiting their activity.

    Induce apoptosis: Triggering programmed cell death in cancer cells.

    Disrupt cellular pathways: Affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(1E)-1-(4-hydroxyphenyl)butylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H27N5O3S

Molecular Weight

501.6 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)propylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O3S/c1-4-24(19-7-13-22(33)14-8-19)28-29-25(34)17-36-27-31-30-26(20-9-15-23(35-3)16-10-20)32(27)21-11-5-18(2)6-12-21/h5-16,33H,4,17H2,1-3H3,(H,29,34)/b28-24+

InChI Key

BSOQTRJKPCMREN-ZZIIXHQDSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)O

Canonical SMILES

CCC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)O

Origin of Product

United States

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